![molecular formula C21H14FNO3S B2826488 [4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-18-8](/img/structure/B2826488.png)
[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, commonly known as FB1, is a synthetic compound that belongs to the family of benzothiazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Scientific Research Applications
Synthesis of Poly(Aryl Ether Sulfone)s
The compound can be used in the synthesis of aromatic poly(aryl ether sulfone)s. The new sulfone-activated difluoro monomers with benzoyl substituents, bis(2-benzoyl-4-fluorophenyl) sulfone and 2-benzoyl-4,4’-difluorophenyl sulfone, were synthesized and converted to the corresponding poly(aryl ether sulfone)s with bisphenol A .
Medicinal Chemistry
2-Phenylacetamides, which can be synthesized using this compound, are known for their application in medicinal chemistry. They possess a variety of biological activities depending on the structural features of the substituents. Their anticonvulsant , antidepressant , and antiproliferative activities are only a few to mention .
Crystal Structure Analysis
The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates that the compound crystallizes in the monoclinic C2/c space group with eight molecules in the unit cell. The heteroatoms from the amide group form a chain of intermolecular N-H ··· O hydrogen bonds propagating along the b axis .
Coordination Properties
The presence of suitable coordination groups in the studied ketoamide have provoked systemic study on its coordination properties and some data have recently been published . The data showed that complexation with metal ions is strongly ruled by the coordination ability of the used metal ion .
Thermogravimetric Analysis
Thermogravimetric analysis showed that thermal stability of the polymers decreased as the polymers contain more benzoyl substituents .
Glass Transition Temperature
The glass transition temperatures of the polymers synthesized using this compound were 173–195°C .
properties
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUDKAMAPTZAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.